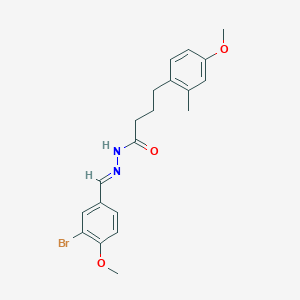![molecular formula C27H26N2O2S B297963 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297963.png)
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one, also known as EMTEC, is a thiazolidinone derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate various biological pathways and its potential applications in treating a range of diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the modulation of various biological pathways. 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. Additionally, 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce the production of inflammatory cytokines and increase the production of antioxidant enzymes. In vivo studies have demonstrated that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable candidate for further studies. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, there are also limitations to using 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be developed as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one. One area of interest is its potential applications in treating cancer. Further studies are needed to determine its efficacy and safety in animal models of cancer, as well as its potential for combination therapy with other anticancer agents. Another area of interest is its potential applications in treating inflammation and oxidative stress. 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one may have applications in treating a range of inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets, which may lead to the development of more specific and effective drugs.
Synthesemethoden
The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves the reaction of 4-ethylaniline with 3-methylbenzaldehyde in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with 4-(3-methylbenzyloxy)benzaldehyde and thioglycolic acid to yield the final product. The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield, making it a suitable candidate for further studies.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in animal models of disease. These findings suggest that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one may have potential therapeutic applications in treating cancer, inflammation, and other diseases.
Eigenschaften
Produktname |
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C27H26N2O2S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N2O2S/c1-4-20-8-12-23(13-9-20)28-27-29(3)26(30)25(32-27)17-21-10-14-24(15-11-21)31-18-22-7-5-6-19(2)16-22/h5-17H,4,18H2,1-3H3/b25-17+,28-27? |
InChI-Schlüssel |
APVAUAKEHDSZPH-UYJNXHFOSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-(4-methoxyphenyl)butanohydrazide](/img/structure/B297886.png)

![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N'-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297896.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B297900.png)

